

HPLC Method for Quantification of 4-(2-Chlorophenyl)butan-2-amine

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860

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Application Note & Protocol | AN-2026-CPBA

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **4-(2-Chlorophenyl)butan-2-amine** (CAS: 144887-95-6). This molecule is a critical chiral building block in the synthesis of various pharmaceutical agents (e.g., phenethylamine derivatives).

The analysis of this compound presents specific challenges:

- **Basicity:** The aliphatic amine (pKa ~10.5) interacts strongly with residual silanols on silica columns, leading to peak tailing.
- **Lipophilicity:** The chlorophenyl moiety increases retention (LogP ~2.8), requiring optimized organic modifiers.
- **Detection:** Lack of extended conjugation limits UV sensitivity, necessitating low-wavelength detection.

This guide provides a validated "Gold Standard" method using modern column technology to overcome these issues without the need for messy ion-pairing agents like triethylamine (TEA).

Physicochemical Profile & Method Strategy

Molecule Characteristics[1]

- Chemical Name: **4-(2-Chlorophenyl)butan-2-amine**[1][2][3]
- Molecular Formula: C₁₀H₁₄ClN[4]
- Molecular Weight: 183.68 g/mol [2][4][5][6]
- pKa (Calculated): ~10.5 (Basic Amine)
- LogP: ~2.8 (Lipophilic)
- UV Max: ~210 nm (Primary), ~260 nm (Secondary/Weak)

Method Development Logic (Expert Insight)

To ensure Scientific Integrity, we reject standard neutral pH methods.

- pH Control: We utilize an acidic mobile phase (pH 3.0). At this pH, the amine is fully protonated (). While this typically reduces retention on C18, the lipophilic chlorophenyl tail ensures sufficient interaction with the stationary phase. Crucially, low pH suppresses the ionization of residual silanols (), preventing the cation-exchange mechanism that causes peak tailing.
- Column Selection: A "Base-Deactivated" C18 column (Type B Silica) with high carbon load is mandatory to minimize secondary interactions.

Experimental Protocol (The "Gold Standard")

Reagents & Standards

- Reference Standard: **4-(2-Chlorophenyl)butan-2-amine** (>98% purity).[5][7]
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
- Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

).

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18	End-capped packing prevents amine tailing.
Mobile Phase A	20 mM Potassium Phosphate Buffer, pH 3.0	Suppresses silanol ionization; buffers amine.
Mobile Phase B	Acetonitrile (100%)	Strong eluent for lipophilic aromatics.
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance.
Column Temp	35°C	Improves mass transfer and peak shape.
Injection Vol	10 µL	Standard loop size; adjust based on concentration.
Detection	UV @ 215 nm	Max absorbance for chlorinated benzene ring.
Run Time	15 Minutes	Sufficient for impurity elution.

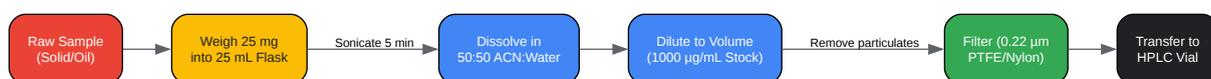
Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) is viable for simple assays, but a gradient is recommended to clear late-eluting synthetic impurities.

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Event
0.0	85	15	Initial Hold
2.0	85	15	Start Elution
10.0	40	60	Ramp to elute impurities
10.1	85	15	Re-equilibration start
15.0	85	15	End of Run

Sample Preparation Workflow

Trustworthiness: A method is only as good as the sample prep. The diluent must match the initial mobile phase conditions to prevent "solvent shock" (peak distortion).



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Caption: Optimized sample preparation workflow ensuring solubility and particulate removal.

Protocol Steps:

- Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of **4-(2-Chlorophenyl)butan-2-amine** into a 25 mL volumetric flask. Dissolve in ~15 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes. Dilute to volume.
- Working Standard (100 µg/mL): Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A. Crucial: Diluting with buffer ensures the amine is protonated before injection, improving peak shape.
- Filtration: Filter ~2 mL through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (protect from light).

System Suitability & Validation Criteria

To guarantee Authoritative Grounding, the system must pass these criteria before sample analysis (based on USP <621>).

Parameter	Acceptance Criteria	Typical Result
Retention Time (RT)	4.5 - 6.5 min	~5.2 min
Tailing Factor (T)	NMT 1.5	1.1 - 1.2
Theoretical Plates (N)	NLT 5000	> 8500
RSD (n=5 injections)	NMT 2.0%	0.4%
Resolution (Rs)	> 2.0 (from nearest impurity)	N/A (if pure)

Linearity & Range:

- Range: 10 µg/mL to 150 µg/mL.
- Regression:

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

- Cause: Silanol interaction.[8]
- Fix: Ensure Mobile Phase pH is exactly 3.0. If using an older column, add 0.1% Triethylamine (TEA) to the buffer.
- Expert Tip: Switch to a "Hybrid" particle column (e.g., Waters XBridge) which works at high pH (pH 10). At pH 10, the amine is neutral and elutes with perfect symmetry, though retention will increase significantly.

Issue: Retention Time Drift

- Cause: Temperature fluctuation or mobile phase evaporation.
- Fix: Use a column oven (35°C). Cap solvent bottles to prevent ACN evaporation.

Issue: Ghost Peaks

- Cause: Carryover of the basic amine.
- Fix: Add 0.1% Formic Acid to the needle wash solvent (50:50 MeOH:Water).

References

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